

## An In-Depth Technical Guide to the p300/CBP Inhibitor A-485

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RO4988546 |           |
| Cat. No.:            | B13406824 | Get Quote |

Disclaimer: No public information was found for the specific compound "**RO4988546**." This guide provides a comprehensive overview of the well-characterized and potent p300/CBP catalytic inhibitor, A-485, as a representative example of this class of molecules.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the p300/CBP inhibitor A-485. It covers its mechanism of action, quantitative data, and detailed experimental protocols.

## Core Concepts: p300/CBP as Therapeutic Targets

The E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are highly homologous histone acetyltransferases (HATs) that play a crucial role in regulating gene expression.[1] They function as transcriptional co-activators by acetylating histone and non-histone proteins, leading to a more open chromatin structure and facilitating transcription.[1] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1]

## A-485: A Potent and Selective p300/CBP Inhibitor

A-485 is a potent, selective, and drug-like small molecule inhibitor of the catalytic activity of p300 and CBP.[2][3] It acts as an acetyl-CoA competitive inhibitor, effectively blocking the acetyltransferase function of these proteins.[2][4]

### **Mechanism of Action**



A-485 selectively binds to the catalytic HAT domain of p300 and CBP, preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates. This inhibition of acetylation leads to a decrease in the expression of key oncogenes and other genes involved in cell proliferation and survival.[2] For instance, A-485 has been shown to inhibit the androgen receptor (AR) transcriptional program in prostate cancer models.[2]

## **Quantitative Data**

The following tables summarize the key quantitative data for A-485 and other relevant p300/CBP inhibitors.

Table 1: In Vitro Potency and Selectivity of A-485

| Target | Assay Type               | IC50 (nM) | Notes                                                   |
|--------|--------------------------|-----------|---------------------------------------------------------|
| p300   | Biochemical HAT<br>Assay | 3.5       | Potent inhibition of catalytic activity.[2]             |
| СВР    | Biochemical HAT<br>Assay | 8.9       | Similar potency<br>against the close<br>homolog CBP.[2] |
| PCAF   | Biochemical HAT<br>Assay | >100,000  | High selectivity against other HATs.[2]                 |
| GCN5   | Biochemical HAT<br>Assay | >100,000  | High selectivity against other HATs.[2]                 |
| Tip60  | Biochemical HAT<br>Assay | >100,000  | High selectivity against other HATs.[2]                 |
| MOZ    | Biochemical HAT<br>Assay | >100,000  | High selectivity against other HATs.[2]                 |
| MORF   | Biochemical HAT<br>Assay | >100,000  | High selectivity against other HATs.[2]                 |
| HAT1   | Biochemical HAT<br>Assay | >100,000  | High selectivity against other HATs.[2]                 |



Table 2: Cellular Activity of A-485

| Cell Line | Assay Type           | Endpoint               | IC50 (nM) |
|-----------|----------------------|------------------------|-----------|
| PC-3      | High Content Imaging | H3K27ac Inhibition     | 2.5       |
| LNCaP     | Proliferation Assay  | Cell Growth Inhibition | 47        |
| 22Rv1     | Proliferation Assay  | Cell Growth Inhibition | 39        |
| VCaP      | Proliferation Assay  | Cell Growth Inhibition | 18        |
| MOLM-16   | Proliferation Assay  | Cell Growth Inhibition | 11        |
| MV-4-11   | Proliferation Assay  | Cell Growth Inhibition | 8         |

# Signaling Pathways and Experimental Workflows p300/CBP Signaling Pathway in Cancer

The following diagram illustrates the central role of p300/CBP in transcriptional activation and how inhibitors like A-485 can block this process.



Click to download full resolution via product page

Caption: p300/CBP signaling and the inhibitory action of A-485.



## **Experimental Workflow: High-Content Imaging Assay for H3K27ac Inhibition**

This diagram outlines the workflow for assessing the cellular potency of p300/CBP inhibitors.





Click to download full resolution via product page

Caption: Workflow for H3K27ac high-content imaging assay.

# Experimental Protocols Biochemical HAT Assay

This protocol is used to determine the in vitro potency of inhibitors against the histone acetyltransferase activity of p300/CBP.

#### Materials:

- Recombinant human p300 or CBP (catalytic domain)
- Histone H3 peptide substrate
- Acetyl-CoA
- Test compound (e.g., A-485) in DMSO
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)
- Detection reagent (e.g., luminescence-based or fluorescence-based acetyl-lysine detection kit)
- 384-well microplates

#### Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the test compound and recombinant p300/CBP enzyme to the wells of a 384-well plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA.
- Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.



- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Read the signal (luminescence or fluorescence) on a plate reader.
- Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

## **Cellular Proliferation Assay**

This protocol measures the effect of the inhibitor on the growth of cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., LNCaP, 22Rv1)
- Complete cell culture medium
- Test compound (e.g., A-485) in DMSO
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well or 384-well clear-bottom, white-walled plates

#### Procedure:

- Seed the cells in the microplates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in cell culture medium.
- Add the diluted compound to the cells and incubate for a specific period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- Equilibrate the plates to room temperature.
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Incubate for a short period to stabilize the luminescent signal.



- Measure luminescence using a plate reader.
- Calculate the percent inhibition of cell growth for each concentration and determine the IC50 value.

## **High-Content Imaging for Histone Acetylation**

This protocol quantifies the level of a specific histone acetylation mark (e.g., H3K27ac) in cells following inhibitor treatment.

#### Materials:

- Cells plated in a 96-well or 384-well imaging plate
- Test compound (e.g., A-485)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against the histone mark of interest (e.g., anti-H3K27ac)
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., Hoechst 33342)
- High-content imaging system

#### Procedure:

- Treat the cells with a dose-response of the test compound for a defined period (e.g., 3 hours).
- Fix the cells with paraformaldehyde.
- Permeabilize the cells with Triton X-100.



- Block non-specific antibody binding with BSA.
- Incubate with the primary antibody.
- Wash and incubate with the fluorescently labeled secondary antibody and nuclear counterstain.
- Acquire images using a high-content imaging system.
- Perform image analysis to define the nuclear region of interest based on the Hoechst stain and quantify the mean fluorescence intensity of the histone acetylation mark within the nucleus.
- Calculate the IC50 for the reduction in the histone acetylation mark.[2]

## Conclusion

A-485 is a valuable tool for studying the biological roles of p300 and CBP and serves as a promising lead compound for the development of novel cancer therapeutics. Its high potency and selectivity, coupled with demonstrated activity in cellular and in vivo models, underscore the potential of targeting the catalytic activity of these key epigenetic regulators. The experimental protocols and workflows described in this guide provide a framework for the evaluation of A-485 and other p300/CBP inhibitors in a research and drug discovery setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Current development of CBP/p300 inhibitors in the last decade PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors -PMC [pmc.ncbi.nlm.nih.gov]



- 3. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the p300/CBP Inhibitor A-485]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13406824#ro4988546-p300-cbp-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com